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Compound of Interest

Compound Name: 1,14-Dibromotetradecane

Cat. No.: B025923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,14-Dibromotetradecane is a linear, bifunctional organobromine compound belonging to the

class of α,ω-dihaloalkanes. Its structure, featuring a fourteen-carbon aliphatic chain capped at

both ends by bromine atoms, makes it a valuable and versatile building block in synthetic

organic chemistry. For researchers in materials science and drug development, it serves as a

long, flexible linker to synthesize polymers, supramolecular structures, and complex drug

delivery systems. A thorough understanding of its physical and spectral properties is paramount

for its effective use, ensuring purity, predicting behavior in reaction media, and confirming the

identity of synthesized derivatives. This guide provides a comprehensive overview of the core

physical and spectroscopic properties of 1,14-Dibromotetradecane, grounded in established

chemical principles and supported by reliable data sources.

Part 1: Chemical Identity and Core Physicochemical
Properties
Precise identification and knowledge of the fundamental physical characteristics of a chemical

reagent are the bedrock of reproducible and successful research. 1,14-Dibromotetradecane is

a waxy or fused solid at room temperature, a characteristic of long-chain alkanes, with its

relatively high melting point influenced by the strong intermolecular van der Waals forces and

dipole-dipole interactions arising from the terminal bromine atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b025923?utm_src=pdf-interest
https://www.benchchem.com/product/b025923?utm_src=pdf-body
https://www.benchchem.com/product/b025923?utm_src=pdf-body
https://www.benchchem.com/product/b025923?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identifiers
A consistent and accurate identification of 1,14-Dibromotetradecane is crucial for sourcing

and regulatory compliance. The key identifiers are summarized below.

Identifier Value Source(s)

IUPAC Name 1,14-dibromotetradecane [1]

CAS Number 37688-96-3 [1]

Molecular Formula C₁₄H₂₈Br₂ [1][2]

Molecular Weight 356.18 g/mol [1]

InChIKey
SDENLXLNLFKRAR-

UHFFFAOYSA-N
[1][2]

Canonical SMILES C(CCCCCCCBr)CCCCCCBr [1][2]

Physicochemical Data
The physical properties of 1,14-Dibromotetradecane dictate its handling, reaction conditions,

and purification methods. The following table summarizes its key physicochemical data.
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Property Value
Significance &
Experimental Context

Melting Point 50.4 °C

The melting point is a critical

indicator of purity. A sharp

melting range suggests a high-

purity sample. This property is

typically determined using a

melting point apparatus or by

Differential Scanning

Calorimetry (DSC), which

provides a more precise

thermal profile.

Boiling Point 366.3 °C at 760 mmHg

The high boiling point reflects

the compound's large

molecular mass and polarity.

Due to this high temperature,

distillation is often performed

under reduced pressure to

prevent decomposition.

Density 1.245 g/cm³

Being denser than water, 1,14-

Dibromotetradecane will form

the lower layer in an

immiscible aqueous-organic

mixture, a key consideration

for extraction and work-up

procedures.

Flash Point 204.8 °C

The flash point is the lowest

temperature at which vapors

will ignite in the presence of an

ignition source. This high value

indicates a relatively low fire

hazard under standard

laboratory conditions.

Refractive Index 1.487 The refractive index is a

measure of how light
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propagates through the

substance and is a useful

physical constant for identity

confirmation of a liquid sample

(measured above its melting

point). It is determined using a

refractometer.

Solubility
Insoluble in water; Soluble in

organic solvents.

Its long hydrophobic alkyl

chain makes it virtually

insoluble in water.[3][4] It

readily dissolves in non-polar

and moderately polar organic

solvents such as ethers,

chloroform, and benzene, a

consequence of the "like

dissolves like" principle.[3][4]

Part 2: Spectroscopic Profile for Structural
Elucidation
Spectroscopic analysis is indispensable for verifying the chemical structure and purity of 1,14-
Dibromotetradecane. While publicly accessible spectra for this specific compound are limited,

its symmetrical structure allows for a clear prediction of its spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum of 1,14-Dibromotetradecane is expected to be relatively simple due to

the molecule's symmetry. The chemical environment of the protons dictates their resonance

frequency (chemical shift).

Expected Signals:

Triplet (δ ≈ 3.4 ppm): This signal corresponds to the four protons on the carbons directly

bonded to the bromine atoms (Br-CH₂-). The electronegative bromine atom deshields
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these protons, shifting their signal downfield. The signal is split into a triplet by the two

adjacent protons on the neighboring methylene group (n+1 rule, 2+1=3).

Multiplet (δ ≈ 1.85 ppm): This signal arises from the four protons on the carbons beta to

the bromine atoms (-CH₂-CH₂-CH₂Br). These protons will appear as a multiplet due to

coupling with the protons on both adjacent methylene groups.

Broad Singlet/Multiplet (δ ≈ 1.2-1.4 ppm): This large, overlapping signal represents the

remaining 20 protons of the central methylene groups (-CH₂-(CH₂)₁₀-CH₂-). Due to very

similar chemical environments, their signals merge into a broad peak.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Due to the molecule's

symmetry, only seven distinct carbon signals are expected.

Expected Signals:

δ ≈ 34 ppm: The carbon atom directly attached to the bromine ( CH₂-Br). This carbon is

shifted downfield due to the electronegativity of the bromine.

δ ≈ 33 ppm: The carbon atom beta to the bromine (-CH₂-CH₂Br).

δ ≈ 28-30 ppm: A series of signals for the remaining five unique carbon atoms in the

central part of the alkyl chain. The chemical shifts of these carbons are very similar, typical

for the internal methylene groups of a long alkyl chain.

FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum reveals the vibrational modes of the molecule's functional groups. For 1,14-
Dibromotetradecane, the spectrum is dominated by the vibrations of the alkyl chain and the

carbon-bromine bonds.

Key Vibrational Bands:

2920-2850 cm⁻¹ (Strong): These intense peaks are characteristic of the symmetric and

asymmetric C-H stretching vibrations of the methylene (CH₂) groups in the long alkyl
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chain.

1465 cm⁻¹ (Medium): This absorption corresponds to the scissoring (bending) vibration of

the CH₂ groups.

~1250 cm⁻¹ (Variable): A CH₂ wagging vibration can often be observed in this region for

long alkyl chains.[5]

~720 cm⁻¹ (Medium): This peak is due to the rocking motion of the long methylene chain.

690-515 cm⁻¹ (Medium-Strong): The C-Br stretching vibration falls within this range.[5]

The presence of a band in this region is a strong indicator of the carbon-bromine bond.

Part 3: Experimental Workflow and Methodologies
The determination of the physical and spectroscopic properties of a compound like 1,14-
Dibromotetradecane follows a logical and systematic workflow to ensure data accuracy and

compound integrity.

General Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical and spectroscopic

characterization of a synthesized or procured chemical sample.
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Figure 1. General Workflow for Chemical Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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